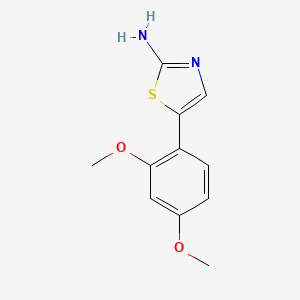
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with phenoxy and trifluoromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 4-phenoxy-2-(trifluoromethyl)phenylboronic acid, can be synthesized through the borylation of the corresponding aryl halide using a palladium catalyst and a boron source such as bis(pinacolato)diboron.
Cyclization to Form the Dioxaborolane Ring: The phenylboronic acid derivative is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the dioxaborolane ring. This step typically requires a dehydrating agent such as molecular sieves or an azeotropic distillation setup.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Safety and Environmental Concerns: Managing the use of hazardous reagents and solvents, and ensuring proper waste disposal.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in cross-coupling and hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions.
科学的研究の応用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Catalysis: Employed in catalytic processes due to its ability to form stable complexes with transition metals.
Biology and Medicine
Drug Development: Utilized in the synthesis of pharmaceutical compounds, particularly those requiring the formation of carbon-carbon bonds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Materials Science: Applied in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
Agriculture: Used in the synthesis of agrochemicals, including herbicides and pesticides.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronic ester group to the electrophilic partner, such as an aryl halide, in cross-coupling reactions. The presence of the phenoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the phenoxy and trifluoromethyl substituents, making it less sterically hindered and potentially less selective.
2-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the dioxaborolane ring, affecting its reactivity and stability.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the combination of the dioxaborolane ring and the phenoxy and trifluoromethyl substituents. This combination provides enhanced stability, reactivity, and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C19H20BF3O3 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-phenoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)16-11-10-14(12-15(16)19(21,22)23)24-13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChIキー |
MZDYHSBPRWBIKB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12098798.png)




![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)




![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)

![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)

